molecular formula C20H18O6 B1683570 Viridiol CAS No. 23820-80-6

Viridiol

Cat. No. B1683570
CAS RN: 23820-80-6
M. Wt: 354.4 g/mol
InChI Key: JZAFRYPNQHUUMQ-HUYLIWGRSA-N
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Description

Viridiol is a fungal metabolite from Trichodernza viride . It belongs to a class of molecules known as furanosteroids and has a characteristic highly strained electrophilic furan ring fused between C-4 and C-6 of the steroid framework . It is known to show antifungal activity .


Molecular Structure Analysis

The molecular formula of viridiol is C20H18O6 . It has a molar mass of 354.35 g/mol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of viridiol include the formation of the furan ring, the loss of C-13 and C-14 methyl groups, aromatization of the C-ring, removal of the side chain, and oxidation of the A-ring . The control of physicochemical properties is directly related to the much-used, but ill-defined, notion of “compound quality” .


Physical And Chemical Properties Analysis

The fundamental physicochemical properties most often used in defining compound quality are molecular weight, heavy atom count, log P n-Octanol/water partition coefficient, log D7.4 n-Octanol/water distribution coefficient at pH 7.4, pKa Ionisation constant, aqueous solubility, HBA or sum of O + N atoms, HBD or sum of OH + NH atoms, Ro5 .

Scientific Research Applications

Biological Weed Control

Viridiol, produced by the fungus Trichoderma (Gliocladium) virens, has been investigated for its potential as a biological weed control agent. Research has shown that composted chicken manure (CCM) can be used as a substrate to support the growth of T. virens and the production of viridiol. This approach has demonstrated effectiveness in controlling weed emergence and growth in greenhouse trials, highlighting viridiol's potential as a mycoherbicide for sustainable agriculture (Hutchinson, 1999).

Phytotoxicity and Herbicidal Activity

Viridiol's phytotoxicity and herbicidal activity have been extensively studied. It has a broad spectrum of activity against various weed species, showing significant potential in reducing weed emergence and affecting seedling growth. Research involving Gliocladium virens grown on peat moss amended with nutrients demonstrated viridiol's capability to cause root necrosis and significantly reduce treated seedling dry weights, offering a valuable tool for weed management in crops (Jones, Lanini, & Hancock, 1988).

Conversion and Production

The conversion of viridin to viridiol by viridin-producing fungi has been observed, with viridin being irreversibly reduced to viridiol in liquid culture. This conversion, independent of culture conditions, suggests a mechanism for viridiol production that could be leveraged for increased yield in biotechnological applications. Moreover, simple production systems using peat moss amended with nutrients have supported the efficient production of viridiol, indicating a straightforward method for large-scale production (Jones & Hancock, 1987).

Structural Analysis and Synthesis

Advancements in the structural analysis and synthesis of viridiol have been made, with studies using two-dimensional NMR analyses leading to a reassignment of the structure of certain metabolites as viridiol. These findings, along with the development of methods for the total synthesis of viridiol, are crucial for facilitating further biological and pharmacological studies, potentially opening new avenues for the application of viridiol in various fields (Wipf & Kerekes, 2003).

properties

IUPAC Name

(1R,16R,17S,18S)-16,18-dihydroxy-17-methoxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-20-11-5-3-8-9(4-6-12(8)21)13(11)16(23)17-14(20)10(7-26-17)15(22)18(25-2)19(20)24/h3,5,7,15,18-19,22,24H,4,6H2,1-2H3/t15-,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAFRYPNQHUUMQ-HUYLIWGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C(C(C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12[C@@H]([C@@H]([C@@H](C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Viridiol

CAS RN

23820-80-6
Record name Viridiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023820806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VIRIDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F736Q9A8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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